5-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide
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Overview
Description
5-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide is a synthetic organic compound that belongs to the class of imidazothiazole derivatives. These compounds are known for their wide range of biological activities, including anticancer, antifungal, and antiviral properties . The unique structure of this compound, which includes a chloro-substituted benzamide and an imidazothiazole moiety, makes it a subject of interest in medicinal chemistry research.
Mechanism of Action
Target of Action
The primary target of this compound is associated with the Mycobacterium tuberculosis (Mtb) . The compound has shown significant activity against this strain of bacteria
Mode of Action
The compound interacts with its target by inhibiting its activity, which leads to a decrease in the growth and proliferation of the Mtb
Biochemical Pathways
The compound likely affects the biochemical pathways associated with the growth and proliferation of Mtb . .
Pharmacokinetics
The compound has been designed with in silico admet prediction, which suggests that it may have favorable pharmacokinetic properties .
Result of Action
The compound has shown significant in vitro antitubercular activity. Specifically, it has demonstrated inhibitory activity against Mtb, with IC90 and IC50 values in the micromolar range . This suggests that the compound can effectively inhibit the growth and proliferation of Mtb at these concentrations.
Action Environment
It’s worth noting that the compound was synthesized using various synthetic pathways, which could potentially be influenced by environmental conditions .
Biochemical Analysis
Biochemical Properties
Similar compounds have shown significant activity against Mycobacterium tuberculosis . These compounds interact with various enzymes and proteins, potentially influencing biochemical reactions .
Cellular Effects
In cellular contexts, 5-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not completely known. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide typically involves multiple steps. One common method starts with the preparation of the imidazothiazole core, which is achieved through the reaction of aminothiazole with bromoacetophenone under basic conditions . This intermediate is then coupled with 5-chloro-2-methoxybenzoic acid using a dehydrating agent such as EDC-HOBt-DIPEA (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1-hydroxybenzotriazole, and diisopropylethylamine) to form the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. For example, a three-reactor multistage system can be employed, where each reactor performs a specific step in the synthesis without the need for intermediate isolation . This method not only improves the overall yield but also reduces production time and costs.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide undergoes various chemical reactions, including:
Substitution: The chloro group in the benzamide moiety can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with hydrogenated imidazothiazole rings.
Substitution: Derivatives with substituted benzamide moieties.
Scientific Research Applications
5-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Levamisole: An imidazothiazole derivative used as an anthelmintic and immunomodulatory agent.
Pifithrin-β: Another imidazothiazole compound with antineoplastic properties.
WAY-181187: An anxiolytic agent belonging to the imidazothiazole class.
Uniqueness
5-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other imidazothiazole derivatives. Its chloro and methoxy substituents contribute to its enhanced anticancer properties and make it a valuable compound for further research and development .
Properties
IUPAC Name |
5-chloro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2S/c1-25-17-6-5-13(20)10-15(17)18(24)21-14-4-2-3-12(9-14)16-11-23-7-8-26-19(23)22-16/h2-11H,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPNEICKJKTPMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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